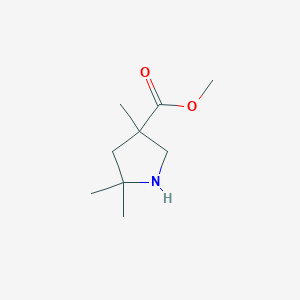

Methyl 3,5,5-trimethylpyrrolidine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3,5,5-trimethylpyrrolidine-3-carboxylate is a chemical compound with a unique structure that includes a pyrrolidine ring substituted with three methyl groups and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,5,5-trimethylpyrrolidine-3-carboxylate typically involves the reaction of 3,5,5-trimethylpyrrolidine with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and in-line purification systems can help in scaling up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5,5-trimethylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3,5,5-trimethylpyrrolidine-3-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3,5,5-trimethylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

3,5,5-Trimethylpyrrolidine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

Methyl 3,5-dimethylpyrrolidine-3-carboxylate: Lacks one methyl group compared to Methyl 3,5,5-trimethylpyrrolidine-3-carboxylate.

Ethyl 3,5,5-trimethylpyrrolidine-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrrolidine ring, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various fields.

Biological Activity

Methyl 3,5,5-trimethylpyrrolidine-3-carboxylate is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article provides an overview of its biological activity, synthesis, and relevant case studies, drawing from diverse and authoritative sources.

Chemical Structure and Properties

This compound has the molecular formula C9H17NO2 and a molecular weight of approximately 171.24 g/mol. The compound belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. A study highlighted that similar structures showed potent in vitro and in vivo antibacterial activity against various Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa . Although specific data on this compound is limited, the structural similarities suggest potential efficacy in this area.

Modulation of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)

This compound has been explored as a modulator for the CFTR protein, which plays a crucial role in ion transport across epithelial cells. Compounds that enhance CFTR function have therapeutic potential in treating cystic fibrosis (CF), a genetic disorder characterized by defective ion transport leading to mucus accumulation in the lungs .

Neuroprotective Effects

Pyrrolidine derivatives have been studied for their neuroprotective effects. Some compounds in this class have shown promise in protecting neuronal cells from oxidative stress and apoptosis. While specific studies on this compound are not extensively documented, the neuroprotective properties of related compounds suggest potential applications in neurodegenerative diseases.

Synthesis of this compound

The synthesis typically involves multi-step organic reactions starting from readily available precursors. The general synthetic route may include:

- Formation of Pyrrolidine Ring : Using a suitable amine and carbonyl compound.

- Methylation : Introduction of methyl groups at the 3 and 5 positions using methylating agents.

- Carboxylation : Conversion to the carboxylic acid followed by esterification to yield the final product.

Study on Antibacterial Activity

A relevant study demonstrated that pyrrolidine derivatives with specific substituents exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicated that modifications at the 3-position significantly influenced potency .

CFTR Modulation Research

In research focused on CFTR modulation, compounds similar to this compound were found to improve chloride ion transport in epithelial cells expressing mutant CFTR. This suggests that such compounds could be beneficial in developing therapies for cystic fibrosis .

Properties

IUPAC Name |

methyl 3,5,5-trimethylpyrrolidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-8(2)5-9(3,6-10-8)7(11)12-4/h10H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBUMXVGFVFUVTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CN1)(C)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.